molecular formula C16H20N2O2S B15129919 1-phenyl-N-(1-phenylethylsulfamoyl)ethanamine

1-phenyl-N-(1-phenylethylsulfamoyl)ethanamine

Cat. No.: B15129919
M. Wt: 304.4 g/mol
InChI Key: ZUMVQOILJDLACR-UHFFFAOYSA-N
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Description

1-Phenyl-N-(1-phenylethylsulfamoyl)ethanamine is an organic compound that belongs to the class of amines. This compound is characterized by the presence of a phenyl group attached to the nitrogen atom, along with a phenylethylsulfamoyl group. It is a colorless liquid that is often used in various chemical reactions and applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenyl-N-(1-phenylethylsulfamoyl)ethanamine can be synthesized through several methods. One common method involves the reductive amination of acetophenone with ammonia and hydrogen. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{C(O)CH}_3 + \text{NH}_3 + \text{H}_2 \rightarrow \text{C}_6\text{H}_5\text{CH(NH}_2\text{)CH}_3 + \text{H}_2\text{O} ] Another method is the Leuckart reaction, which uses ammonium formate as a reducing agent. The reaction conditions typically involve heating the reactants to a high temperature to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, using catalysts and controlled reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-N-(1-phenylethylsulfamoyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imines or other nitrogen-containing compounds.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

    Substitution: The phenyl and phenylethylsulfamoyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

1-Phenyl-N-(1-phenylethylsulfamoyl)ethanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-phenyl-N-(1-phenylethylsulfamoyl)ethanamine involves its interaction with molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions by donating its lone pair of electrons. This nucleophilic behavior allows it to form stable intermediates and products in different chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both phenyl and phenylethylsulfamoyl groups, which confer distinct chemical properties and reactivity. This structural uniqueness makes it valuable in various chemical and industrial applications.

Properties

IUPAC Name

1-phenyl-N-(1-phenylethylsulfamoyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-13(15-9-5-3-6-10-15)17-21(19,20)18-14(2)16-11-7-4-8-12-16/h3-14,17-18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMVQOILJDLACR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NS(=O)(=O)NC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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